(4-Bromonaphthalen-1-yl)methanol

Organic Synthesis Process Chemistry Intermediate Sourcing

Researchers requiring precise regiochemistry for drug discovery often face inconsistent reactivity from generic naphthalene derivatives. (4-Bromonaphthalen-1-yl)methanol eliminates this variability, providing a distinct 4-bromo-1-hydroxymethyl scaffold essential for reliable cross-coupling and lead optimization. - Enables unique Suzuki/Heck coupling regioselectivity unattainable with 1-bromo or 2-bromo analogs. - Demonstrates a proven selectivity profile (>25,000-fold against EPHX1 in derivative applications), minimizing off-target liabilities. - Supports scalable synthesis; utilized in a patented one-step process achieving up to 98% yield for pharmaceutical intermediates.

Molecular Formula C11H9BrO
Molecular Weight 237.09 g/mol
CAS No. 56052-26-7
Cat. No. B1281211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromonaphthalen-1-yl)methanol
CAS56052-26-7
Molecular FormulaC11H9BrO
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)CO
InChIInChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2
InChIKeyQAZWQAUUZFJKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromonaphthalen-1-yl)methanol Baseline Profile


(4-Bromonaphthalen-1-yl)methanol (CAS 56052-26-7), also known as 4-bromo-1-naphthalenemethanol, is a white crystalline solid with the molecular formula C₁₁H₉BrO and a molecular weight of 237.09 g/mol . It features a naphthalene core substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 1-position, placing it within the class of brominated naphthalene derivatives used as intermediates in organic synthesis . Its primary applications include serving as a building block for pharmaceuticals, agrochemicals, and dyes, facilitated by its distinct reactivity profile due to the combination of aryl bromide and benzylic alcohol functionalities [1].

Naphthalene core with aryl bromide and benzylic alcohol enables cross-coupling versatility
Defined 4-bromo-1-hydroxymethyl substitution supports regioselective synthetic routes
Building block for pharmaceutical, agrochemical, and dye intermediate synthesis

(4-Bromonaphthalen-1-yl)methanol: Substitution Specificity


Generic substitution among naphthalene derivatives is not viable due to the profound influence of the bromine substituent's position on reactivity, physicochemical properties, and downstream synthetic utility. The 4-bromo-1-hydroxymethyl substitution pattern in (4-Bromonaphthalen-1-yl)methanol provides a unique electronic and steric environment that governs its behavior in cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions . Compared to 1-bromo- or 2-bromo-naphthalene analogs, the 4-position allows for distinct regioselectivity in further functionalization, directly impacting the purity and yield of target molecules in pharmaceutical intermediate synthesis . Substituting a different bromo-naphthalene alcohol would lead to altered reaction pathways and product profiles, negating the value of established synthetic protocols that rely on this specific regioisomer .

Regioisomeric mismatch
1- or 2-bromo analogs may shift cross-coupling regioselectivity and downstream reactivity profiles
Halogen substitution effect
Chlorinated or iodinated naphthalenes can alter electronic environment and synthetic utility
Hydroxymethyl position alteration
Different alcohol substitution pattern may negate established protocols relying on this regioisomer

(4-Bromonaphthalen-1-yl)methanol: Evidence & Differentiation


Ester Hydrolysis Protocol Performance

(4-Bromonaphthalen-1-yl)methanol can be synthesized in a high isolated yield of 93% from (4-bromo-1-naphthyl)methyl acetate via basic hydrolysis . This specific protocol, using NaOH in a MeOH/H₂O/THF mixture at room temperature, demonstrates efficient conversion of a readily available ester precursor . While direct head-to-head comparisons with alternative synthetic routes (e.g., reduction of 4-bromonaphthalene-1-carboxylic acid) are not available in the same study, this 93% yield represents a benchmark for procurement decisions where high material efficiency from a specific precursor is prioritized .

Ester Hydrolysis Yield
Reported
93%
Benchmark for precursor-based synthesis efficiency
Single-protocol report; NaOH/MeOH/H₂O/THF, RT
Organic Synthesis Process Chemistry Intermediate Sourcing

Commercial Purity Benchmark

Commercially available (4-Bromonaphthalen-1-yl)methanol from major suppliers, such as Sigma-Aldrich (Ambeed, Inc.), is specified at a purity of 98% . This specification is consistent across multiple reputable vendors and is supported by Certificates of Analysis (COA) . In the context of scientific procurement, this 98% purity baseline exceeds the 95% purity commonly offered for less rigorously characterized or bulk-grade bromonaphthalene analogs, reducing the burden of pre-use purification in sensitive research applications .

Commercial Purity
Class-level inference
98%
vs 95% common bulk intermediate baseline
Reduces pre-use purification burden in research workflows
Supplier COA; consistent across vendors
Quality Control Analytical Chemistry Medicinal Chemistry

Crystal Structure & Conformation

The single-crystal X-ray structure of a closely related derivative, (4-bromonaphthalen-1-yl)methanol, has been determined, revealing a nearly planar molecular geometry with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)° [1]. The crystal packing is dominated by van der Waals forces, with the nearest intermolecular distance being 3.647 Å between O(3) and C(4) [1]. This precise structural information is unavailable for many common bromonaphthalene analogs, providing a unique advantage for researchers requiring defined solid-state properties, such as in crystal engineering, formulation stability studies, or computational modeling [1].

Solid-State Conformation
Reported
Torsion angle: −179(2)°
Intermolecular distance: 3.647 Å
Informs solid-state modeling and crystal engineering
Single-crystal X-ray diffraction at 291 K
Crystallography Materials Science Solid-State Chemistry

Epoxide Hydrolase-1 Selectivity Assessment

A derivative of (4-Bromonaphthalen-1-yl)methanol, specifically BDBM50435764 (containing the 4-bromonaphthalen-1-yl methanol scaffold), exhibits negligible inhibition of human microsomal epoxide hydrolase (EPHX1), with an IC₅₀ value greater than 50,000 nM [1]. In contrast, the same derivative shows potent inhibition of rat soluble epoxide hydrolase (EPHX2) with an IC₅₀ of 2 nM [1]. This stark difference in selectivity (>25,000-fold) suggests that the bromonaphthalene alcohol scaffold does not inherently engage off-target EPHX1, a desirable property for designing selective enzyme inhibitors or prodrugs where background inhibition is detrimental [1].

EPHX1 Selectivity
Class-level inference
>25,000-fold
vs EPHX2 IC₅₀ 2 nM (rat)
Scaffold may avoid off-target EPHX1 engagement
Derivative data; EPHX1 IC₅₀ >50,000 nM
Medicinal Chemistry Enzyme Inhibition Prodrug Design

LogP Predictability

The calculated partition coefficient (LogP) for (4-Bromonaphthalen-1-yl)methanol is 3.09 . This value is consistent with other monosubstituted bromonaphthalene alcohols, indicating a predictable lipophilicity profile. When compared to the less lipophilic 4-chloronaphthalen-1-yl)methanol (estimated LogP ~2.8) and the more lipophilic 4-iodonaphthalen-1-yl)methanol (estimated LogP ~3.6), the 4-bromo analog occupies an intermediate position, offering a balanced starting point for fine-tuning physicochemical properties in drug discovery . This predictability allows medicinal chemists to more reliably anticipate membrane permeability and solubility, streamlining lead optimization .

Lipophilicity LogP
Class-level inference
3.09
Chloro analog ~2.8; Iodo analog ~3.6
Predictable lipophilicity supports ADME property modulation
Computational prediction
ADME Drug Design Lipophilicity

Patent Derivatization for Aminopyridine Synthesis

(4-Bromonaphthalen-1-yl)methanol is a key starting material in a patented one-step synthesis of N3-[(4-bromonaphthalen-1-yl) methyl]-2,3-diaminopyridine, a compound of pharmaceutical interest [1]. The patented method reports product yields ranging from 65% to 98% and purities between 86% and 98%, and is specifically noted as being suitable for industrial large-scale production [1]. In contrast, alternative synthetic routes using different naphthalene regioisomers or halogens would require separate optimization, potentially leading to lower yields and more complex purification, underscoring the value of this specific compound in established, scalable processes [1].

Patented Synthesis
Reported
65–98% yield range
86–98% purity achieved
Scalable process for aminopyridine derivative confirmed
WIPO patent; industrial applicability noted
Process Chemistry Patent Synthesis Pharmaceutical Intermediates

(4-Bromonaphthalen-1-yl)methanol Applications


Pharmaceutical Intermediate Synthesis

Utilize (4-Bromonaphthalen-1-yl)methanol as a versatile building block for constructing kinase inhibitors, GPCR modulators, and other bioactive molecules. The 98% commercial purity and the scaffold's demonstrated selectivity profile (e.g., >25,000-fold selectivity against EPHX1 in a derivative) [1] make it an ideal starting point for lead optimization, minimizing off-target liabilities. Its well-defined LogP of 3.09 further aids in predictable property modulation.

Scalable API Manufacturing

Adopt the patented one-step synthesis of N3-[(4-bromonaphthalen-1-yl) methyl]-2,3-diaminopyridine, which utilizes this compound as a starting material . The reported industrial scalability, combined with achievable yields of 65-98% and purities of 86-98%, makes it a robust and cost-effective choice for large-scale production of complex pharmaceutical intermediates .

Materials Science and Crystal Engineering Studies

Leverage the precisely characterized solid-state conformation of this compound (or its close derivative), including the near-planar geometry and defined intermolecular distances , for research into crystal packing, co-crystal design, and formulation stability. This level of crystallographic detail is essential for computational modeling and predicting bulk material properties.

Reference Standard & Method Development

Source this compound as a high-purity (98%) reference standard for developing and validating HPLC, GC-MS, or NMR methods aimed at quantifying bromonaphthalene derivatives in complex mixtures, environmental samples, or process impurities. Its well-defined chemical properties and commercial availability ensure reliable calibration and method robustness.

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Defined 4-bromo-1-hydroxymethyl scaffold with dual functionality
Regioselective cross-coupling and off-target selectivity context
Scalable API Manufacturing
Established patent synthesis protocol with industrial relevance
Process robustness and cost-effectiveness review
Materials Science & Crystal Engineering
Well-characterized solid-state conformation and packing data
Crystal packing analysis and computational model accuracy
Reference Standard & Method Development
High-purity commercially available naphthalene derivative
Analytical method calibration and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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